山扁豆毒素

描述

Sambutoxin is a mycotoxin that can be isolated from the wheat culture of Fusarium sambucinum .

Synthesis Analysis

The total synthesis of Sambutoxin has been achieved, establishing the relative and absolute stereochemistry of the naturally occurring mycotoxin . The methodology for enantiocontrolled construction of 1,3-anti-dimethyl arrays and a novel Saegusa oxidation were featured to provide a pyridinone methide leading to the formation of the central dihydropyran ring .

Molecular Structure Analysis

Sambutoxin has a molecular formula of C28H39NO4 . Its structure was elucidated by analysis of detailed spectroscopic data, ECD spectra, chemical hydrolysis, 13C NMR calculation, and DP4+ analysis .

Chemical Reactions Analysis

Sambutoxin is involved in synthetic transformations centered on the alteration of oxidation states . These redox processes frequently pass through intermediates with short lifetimes, making their study challenging .

Physical And Chemical Properties Analysis

Sambutoxin is a light-yellow oil . It has a molecular weight of 453.6 and is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .

科学研究应用

α-葡萄糖苷酶抑制活性

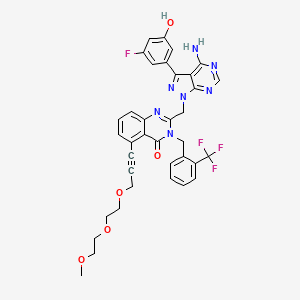

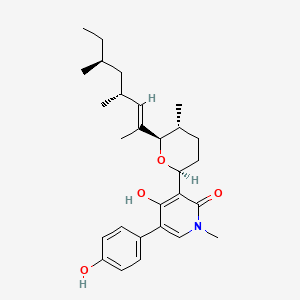

山扁豆毒素衍生物已被发现具有显著的α-葡萄糖苷酶抑制活性 {svg_1}. 这种活性优于阳性对照1-脱氧野尻霉素(IC50 = 80.8 ± 0.3 μM),IC50值在12.6 ± 0.9至57.3 ± 1.3 μM范围内 {svg_2}. 这使得山扁豆毒素成为开发新型抗糖尿病药物的潜在候选药物。

呼吸链抑制

山扁豆毒素是一种从镰刀菌中提取的新型毒素,已被发现是线粒体呼吸链中细胞色素b和cc1之间电子传递的有效且选择性的抑制剂 {svg_3}. 这种独特的特性可用于线粒体功能的研究和靶向呼吸链的药物开发。

生物合成

山扁豆毒素的生物合成已被研究,为这种化合物的生产提供了宝贵的见解 {svg_4}. 了解山扁豆毒素的生物合成可以导致开发其大规模生产的方法,这将有利于其潜在的治疗应用。

抗糖尿病潜力

鉴于其α-葡萄糖苷酶抑制活性,山扁豆毒素可以作为潜在的抗糖尿病药物进行探索 {svg_5}. 由于全球范围内糖尿病的患病率不断上升,开发新的抗糖尿病药物具有重要意义。

作用机制

Target of Action

Sambutoxin, a novel toxin from Fusarium sambucinum, primarily targets the respiratory chain in mitochondria . It acts as a potent and selective inhibitor to the electron transport between cytochromes b and cc1 .

Mode of Action

Sambutoxin interacts with its targets by inhibiting the electron transport between cytochromes b and cc1 of the respiratory chain in mitochondria . This interaction disrupts the normal function of the respiratory chain, leading to changes in cellular energy production.

Biochemical Pathways

The primary biochemical pathway affected by Sambutoxin is the mitochondrial respiratory chain . By inhibiting electron transport, Sambutoxin disrupts the normal flow of electrons through this pathway, which can have downstream effects on cellular energy metabolism.

Result of Action

Sambutoxin has been found to have significant effects at the molecular and cellular levels. It has been shown to induce the production of reactive oxygen species (ROS), cause DNA damage, affect mitochondrial transmembrane potential, and induce cell apoptosis . These effects could potentially contribute to its observed toxicity.

Action Environment

The action, efficacy, and stability of Sambutoxin can be influenced by various environmental factors. For instance, the production of Sambutoxin by Fusarium sambucinum may be influenced by the conditions in which the fungus is grown . Additionally, the effect of Sambutoxin on cells can be influenced by the cellular environment, including factors such as the presence of other molecules and the state of the cells . .

安全和危害

未来方向

属性

IUPAC Name |

3-[(2S,5R,6R)-6-[(E,4R,6S)-4,6-dimethyloct-2-en-2-yl]-5-methyloxan-2-yl]-4-hydroxy-5-(4-hydroxyphenyl)-1-methylpyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H39NO4/c1-7-17(2)14-18(3)15-20(5)27-19(4)8-13-24(33-27)25-26(31)23(16-29(6)28(25)32)21-9-11-22(30)12-10-21/h9-12,15-19,24,27,30-31H,7-8,13-14H2,1-6H3/b20-15+/t17-,18+,19+,24-,27+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVYDVAOTXPELMH-SPRAOHHPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CC(C)C=C(C)C1C(CCC(O1)C2=C(C(=CN(C2=O)C)C3=CC=C(C=C3)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)C[C@@H](C)/C=C(\C)/[C@H]1[C@@H](CC[C@H](O1)C2=C(C(=CN(C2=O)C)C3=CC=C(C=C3)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H39NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001100368 | |

| Record name | 4-Hydroxy-5-(4-hydroxyphenyl)-1-methyl-3-[(2S,5R,6R)-tetrahydro-5-methyl-6-[(1E,3R,5S)-1,3,5-trimethyl-1-hepten-1-yl]-2H-pyran-2-yl]-2(1H)-pyridinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001100368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

453.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

160047-56-3 | |

| Record name | 4-Hydroxy-5-(4-hydroxyphenyl)-1-methyl-3-[(2S,5R,6R)-tetrahydro-5-methyl-6-[(1E,3R,5S)-1,3,5-trimethyl-1-hepten-1-yl]-2H-pyran-2-yl]-2(1H)-pyridinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=160047-56-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sambutoxin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0160047563 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxy-5-(4-hydroxyphenyl)-1-methyl-3-[(2S,5R,6R)-tetrahydro-5-methyl-6-[(1E,3R,5S)-1,3,5-trimethyl-1-hepten-1-yl]-2H-pyran-2-yl]-2(1H)-pyridinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001100368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(Dimethylamino)ethyl]-2-(1,1-dimethylethyl)-7-(4-fluorophenyl)-N-(phenylmethyl)-pyrazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B610592.png)

![(8S,9S,10R,11S,13S,14S)-11-hydroxy-10,13-dimethylspiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione](/img/structure/B610593.png)

![1H-Indole-1-propanamide, N-[4-cyano-3-(trifluoromethyl)phenyl]-5-fluoro-alpha-hydroxy-alpha-methyl-, (alphaR)-](/img/structure/B610603.png)

![6-(2-((4-Amino-3-(3-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl)-3-(2-chlorobenzyl)-4-oxo-3,4-dihydroquinazolin-5-yl)-N,N-bis(2-methoxyethyl)hex-5-ynamide](/img/structure/B610608.png)